molecular formula C19H25ClO2Si B8047796 1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol

1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol

Cat. No.: B8047796
M. Wt: 348.9 g/mol
InChI Key: YXGKDONGRNVUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol is a chemical compound characterized by its unique structure, which includes a tert-butyldiphenylsilyl group attached to a chloropropanol moiety

Synthetic Routes and Reaction Conditions:

  • Protection of Alcohols: The tert-butyldiphenylsilyl (TBDPS) group is often used as a protecting group for alcohols. The compound can be synthesized by reacting 3-chloropropan-2-ol with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole.

  • Industrial Production Methods: On an industrial scale, the synthesis involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atom.

  • Substitution: Substitution reactions can occur at the chloro or hydroxyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Chloropropan-2-ol derivatives.

  • Substitution Products: Various substituted chloropropanol derivatives.

Scientific Research Applications

  • Chemistry: The compound is used in organic synthesis as a protecting group for alcohols, particularly in carbohydrate chemistry.

  • Biology: It can be used in the study of biological molecules and their interactions.

  • Industry: Used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The compound exerts its effects through its ability to act as a protecting group for alcohols, preventing unwanted reactions at the hydroxyl group during chemical synthesis. The molecular targets and pathways involved include the selective protection of hydroxyl groups in complex molecules.

Comparison with Similar Compounds

  • tert-Butyldimethylsilyl (TBDMS) Group: Another commonly used protecting group for alcohols.

  • Trimethylsilyl (TMS) Group: A simpler silyl protecting group.

Uniqueness: 1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol is unique due to its specific structure, which provides enhanced stability and selectivity compared to other silyl protecting groups.

This compound's versatility and stability make it a valuable tool in various scientific and industrial applications. Its unique properties and applications highlight its importance in the field of chemistry and beyond.

Properties

IUPAC Name

1-[tert-butyl(diphenyl)silyl]oxy-3-chloropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClO2Si/c1-19(2,3)23(22-15-16(21)14-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,21H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGKDONGRNVUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol
Reactant of Route 2
1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol
Reactant of Route 3
Reactant of Route 3
1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol
Reactant of Route 4
1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol
Reactant of Route 5
1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol
Reactant of Route 6
1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.